Ácido cromano-6-ilborónico

Descripción general

Descripción

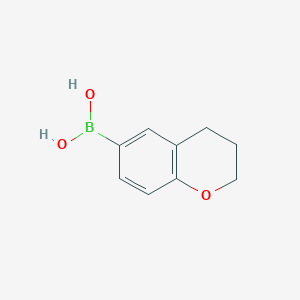

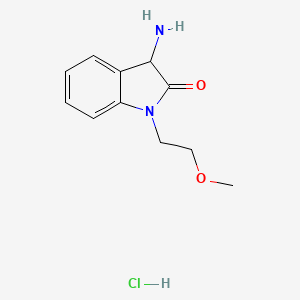

Chroman-6-ylboronic acid is a chemical compound with the CAS Number: 279261-84-6 . It has a molecular weight of 178 and its IUPAC name is 3,4-dihydro-2H-chromen-6-ylboronic acid .

Synthesis Analysis

Boronic acids, including Chroman-6-ylboronic acid, are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . Boronic acids were first synthesized in 1860 by Edward Frankland and can be used as building blocks and synthetic intermediates . The preparation of compounds with this chemical group is relatively simple and well known .Molecular Structure Analysis

The InChI code for Chroman-6-ylboronic acid is1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 . This code provides a specific string of characters that represents the molecular structure of the compound. Chemical Reactions Analysis

Boronic acids, such as Chroman-6-ylboronic acid, react with 1,2-diols through a reversible covalent condensation pathway . This reaction is important for the binding of boronic acids with carbohydrates, which is a key feature of their use in medical diagnostics and biochemistry studies .Physical And Chemical Properties Analysis

Chroman-6-ylboronic acid is a solid at room temperature . It has a molecular weight of 178 . The compound is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

Aplicaciones de detección

El ácido cromano-6-ilborónico, al igual que otros ácidos borónicos, tiene una fuerte afinidad por los dioles y las bases de Lewis, como los aniones fluoruro o cianuro. Esta propiedad lo convierte en un excelente candidato para aplicaciones de detección. Puede utilizarse tanto en ensayos homogéneos como en sistemas de detección heterogéneos, donde puede interactuar en la interfaz del material de detección o dentro de la muestra a granel .

Etiquetado biológico

La capacidad del compuesto para formar complejos estables con dioles permite su uso en el etiquetado biológico. Puede conjugarse a biomoléculas, proporcionando un medio para rastrear o cuantificar procesos o entidades biológicos .

Manipulación y modificación de proteínas

El ácido cromano-6-ilborónico puede utilizarse para modificar proteínas. Esto incluye el etiquetado selectivo de proteínas o la modificación de la función de las proteínas, lo que es valioso para comprender las interacciones y la dinámica de las proteínas .

Tecnologías de separación

En el campo de la ciencia de la separación, el ácido cromano-6-ilborónico puede utilizarse para crear columnas de afinidad que se unen selectivamente a ciertas biomoléculas. Esto es particularmente útil en la purificación de glicoproteínas y otros compuestos que contienen dioles .

Desarrollo de terapias

La interacción de los ácidos borónicos con diversas moléculas biológicas abre posibilidades para el desarrollo de terapias. El ácido cromano-6-ilborónico podría ser un bloque de construcción en la síntesis de fármacos que se dirigen a vías biológicas específicas .

Electroforesis de moléculas glicosiladas

El ácido cromano-6-ilborónico puede utilizarse en la separación electroforética de moléculas glicosiladas. Esta aplicación es significativa en el análisis de proteínas glicosiladas y otras biomoléculas modificadas postraduccionalmente .

Microparticulas para métodos analíticos

Este compuesto puede incorporarse a microparticulas que se utilizan en varios métodos analíticos. Estas microparticulas pueden mejorar la detección y cuantificación de analitos en muestras complejas .

Polímeros para la liberación controlada de insulina

En el campo de la ciencia de los materiales, el ácido cromano-6-ilborónico puede utilizarse para crear polímeros que responden a los niveles de glucosa, controlando así la liberación de insulina. Esto tiene aplicaciones potenciales en el tratamiento de la diabetes .

Safety and Hazards

Chroman-6-ylboronic acid is associated with several hazard statements including H302, H315, H319, H335 . These codes correspond to specific hazards related to harmful ingestion, skin irritation, serious eye irritation, and respiratory irritation . The compound is labeled with the signal word “Warning” and the GHS07 pictogram, which indicates that it can cause less severe health effects .

Direcciones Futuras

The future directions for the study and application of Chroman-6-ylboronic acid and other boronic acids are promising. The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . This suggests that extending the studies with boronic acids in medicinal chemistry could lead to the development of new promising drugs .

Mecanismo De Acción

Target of Action

Chroman-6-ylboronic acid is primarily used as a reagent in the Suzuki-Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The primary targets of Chroman-6-ylboronic acid are the organic groups involved in this reaction .

Mode of Action

In the SM coupling reaction, Chroman-6-ylboronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathways affected by Chroman-6-ylboronic acid are primarily related to the formation of carbon-carbon bonds via the SM coupling reaction . The compound’s role in these pathways contributes to the synthesis of a wide range of organic compounds .

Pharmacokinetics

It’s worth noting that the compound is generally considered to be stable and readily prepared .

Result of Action

The result of Chroman-6-ylboronic acid’s action is the formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of organic compounds . This makes it a valuable tool in organic chemistry, particularly in the field of synthetic chemistry .

Action Environment

The action of Chroman-6-ylboronic acid can be influenced by various environmental factors. For instance, the SM coupling reaction in which it is involved is known for its mild and functional group tolerant reaction conditions . Additionally, the compound is generally considered to be environmentally benign .

Propiedades

IUPAC Name |

3,4-dihydro-2H-chromen-6-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BO3/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6,11-12H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBOTMNSYSYOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OCCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679150 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

279261-84-6 | |

| Record name | 3,4-Dihydro-2H-1-benzopyran-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,4-dihydro-2H-1-benzopyran-6-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Isopropyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1487402.png)

![7-(4-Morpholinyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1487404.png)

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)

![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)

![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)

![(1S,5S)-3,6-Diazabicyclo[3.2.1]octan-4-one hydrochloride](/img/structure/B1487414.png)

![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)

![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)

![1-[(4-Methyl-1-piperazinyl)methyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1487422.png)